molecular formula C12H30N2OSi B8285431 2-Triisopropylsilanyloxy-propane-1,3-diamine

2-Triisopropylsilanyloxy-propane-1,3-diamine

Cat. No. B8285431
M. Wt: 246.46 g/mol
InChI Key: IDNSMYKQTBVWJF-UHFFFAOYSA-N
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Patent
US09365576B2

Procedure details

To a solution of 2-triisopropylsilanyloxy-propane-1,3-diamine (Step P10) (27.8 g, 113 mmol) in MeOH (450 mL) was added S,S-dimethyl carbonodithioate (17.7 mL, 169 mmol) and the mixture was stirred at 60° C. for 20 h. The reaction mixture was concentrated. The residue was purified by flash chromatography(CH2Cl2/MeOH, 100:0→5:1) to afford the title compound. ESI-MS: [M+H]+273.3 (LC-MS 1-flow injection).
Quantity
27.8 g
Type
reactant
Reaction Step One
Quantity
17.7 mL
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([Si:4]([CH:14]([CH3:16])[CH3:15])([CH:11]([CH3:13])[CH3:12])[O:5][CH:6]([CH2:9][NH2:10])[CH2:7][NH2:8])([CH3:3])[CH3:2].[C:17](SC)(=[O:20])SC>CO>[CH:14]([Si:4]([CH:11]([CH3:13])[CH3:12])([CH:1]([CH3:3])[CH3:2])[O:5][CH:6]1[CH2:7][NH:8][C:17](=[O:20])[NH:10][CH2:9]1)([CH3:16])[CH3:15]

Inputs

Step One
Name
Quantity
27.8 g
Type
reactant
Smiles
C(C)(C)[Si](OC(CN)CN)(C(C)C)C(C)C
Name
Quantity
17.7 mL
Type
reactant
Smiles
C(SC)(=O)SC
Name
Quantity
450 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography(CH2Cl2/MeOH, 100:0→5:1)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(C)(C)[Si](OC1CNC(NC1)=O)(C(C)C)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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